molecular formula C23H22ClN5O5 B2583505 N-methyl-1-{5-[(2-thienylacetyl)amino]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1116060-97-9

N-methyl-1-{5-[(2-thienylacetyl)amino]pyridin-2-yl}piperidine-4-carboxamide

Cat. No. B2583505
CAS RN: 1116060-97-9
M. Wt: 483.91
InChI Key: OEPMSTURLLUHDM-UHFFFAOYSA-N
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Description

N-methyl-1-{5-[(2-thienylacetyl)amino]pyridin-2-yl}piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound X" and is a potent inhibitor of a specific enzyme that plays a critical role in various physiological processes.

Scientific Research Applications

Heterocyclic Synthesis

Thieno[2,3-b]pyridine derivatives have been utilized to construct a variety of new heterocyclic systems, including thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These compounds have been characterized by IR, MS, 1H NMR spectra, and elemental analyses, showcasing their utility in heterocyclic synthesis and potential applications in medicinal chemistry (Madkour et al., 2010).

Anti-Angiogenic and DNA Cleavage Activities

A series of novel piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities. These novel compounds efficiently blocked the formation of blood vessels and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Farnesyl Protein Transferase Inhibition

The synthesis of various derivatives of piperazine has explored the structure-activity relationship (SAR) of farnesyl protein transferase (FPT) inhibitors. This research led to the discovery of compounds with improved pharmacokinetics and potent FPT inhibition, exhibiting excellent antitumor efficacy in vitro. These findings highlight the potential therapeutic applications of these compounds in cancer treatment (Mallams et al., 1998).

Antianaphylactic Activity

N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, especially in the form of their amine salts, have shown antianaphylactic activity. These compounds were synthesized through reactions involving 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids and other reagents, demonstrating their potential in developing treatments for allergic reactions (Wagner et al., 1993).

Insecticidal Activity

Pyridine derivatives have been investigated for their insecticidal activities against cowpea aphid, Aphis craccivora Koch. Among the synthesized compounds, one showed approximately four times the activity of the commercial insecticide acetamiprid, indicating significant potential for agricultural applications (Bakhite et al., 2014).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O5/c1-13-6-5-7-17(14(13)2)34-22-21-27-29(23(31)28(21)9-8-25-22)12-20(30)26-16-10-15(24)18(32-3)11-19(16)33-4/h5-11H,12H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPMSTURLLUHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-{5-[(2-thienylacetyl)amino]pyridin-2-yl}piperidine-4-carboxamide

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